An In-Depth Technical Guide to Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The unique structural combination of a piperidine ring, a pyridine moiety, and a thioether linkage offers a versatile scaffold for the development of novel therapeutic agents.
Chemical Identity and Molecular Structure
Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate is a complex organic molecule featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group. A pyridin-2-ylthio group is attached at the 3-position of the piperidine ring.
Molecular Formula: C₁₅H₂₂N₂O₂S
Molecular Weight: 310.42 g/mol
CAS Number: 850588-73-5
The Boc protecting group is a common feature in organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules. It serves to temporarily block the reactivity of the piperidine nitrogen, allowing for selective modifications at other positions of the molecule. The thioether linkage provides a flexible yet stable connection between the piperidine and pyridine rings, influencing the overall conformation and physicochemical properties of the compound.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Basis |
| Physical State | Likely a solid at room temperature. | Similar Boc-protected piperidine derivatives are often solids. |
| Melting Point | Not determined. | Requires experimental data. |
| Boiling Point | Not determined. | Requires experimental data. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Based on the nonpolar Boc group and the overall organic structure. |
| pKa | The pyridine nitrogen is expected to be basic, with a pKa around 5-6. | Typical pKa for a pyridine ring. |
Synthesis and Elucidation
The synthesis of tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate can be approached through several synthetic strategies common in heterocyclic chemistry. A plausible and efficient method involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with 2-mercaptopyridine.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Synthetic Protocol:
Step 1: Activation of the Hydroxyl Group
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To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
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Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirring solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution
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To a solution of 2-mercaptopyridine (1.1 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) at 0 °C.
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Stir the mixture for 30 minutes to form the corresponding thiolate.
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Add a solution of the crude mesylated intermediate from Step 1 in the same solvent to the thiolate mixture.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate.
Spectral Characterization
The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the piperidine and pyridine rings, as well as the tert-butyl group. The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The protons of the pyridine ring will resonate in the aromatic region (7.0-8.5 ppm). A sharp singlet at around 1.4 ppm will correspond to the nine equivalent protons of the tert-butyl group.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the Boc group will appear around 155 ppm. The carbons of the pyridine ring will be observed in the range of 120-150 ppm. The carbons of the piperidine ring and the tert-butyl group will resonate in the upfield region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 311.14.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong band around 1690 cm⁻¹ will correspond to the carbonyl (C=O) stretching of the Boc group. C-H stretching vibrations of the aliphatic and aromatic portions will be observed around 2850-3100 cm⁻¹.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The incorporation of a pyridin-2-ylthio moiety introduces a key structural element that can engage in various biological interactions, making this compound a valuable building block for drug discovery programs.
Potential Therapeutic Areas
Derivatives of this scaffold could be explored for a range of therapeutic targets, including but not limited to:
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Neurodegenerative Diseases: The piperidine core is found in many centrally acting agents.
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Oncology: The pyridine ring can be a key pharmacophore in kinase inhibitors and other anti-cancer agents.
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Infectious Diseases: Heterocyclic compounds containing sulfur and nitrogen are known to exhibit antimicrobial properties.
Role as a Synthetic Intermediate
The true value of tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate lies in its utility as a versatile intermediate. The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the piperidine nitrogen. This free amine can then be further functionalized through various reactions such as acylation, alkylation, and reductive amination to generate a library of diverse compounds for biological screening.
Caption: Deprotection and subsequent functionalization strategy.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the SDS of similar compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
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Ventilation: Use only in a well-ventilated area, such as a fume hood.[3]
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[2]
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[2]
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[2]
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
Conclusion
Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of novel and structurally diverse molecules with potential therapeutic applications. Its synthesis is achievable through established synthetic methodologies. The strategic combination of the piperidine and pyridine rings, connected by a thioether linkage, provides a rich chemical space for exploration in drug discovery programs targeting a wide range of diseases. Further investigation into the biological activities of its derivatives is warranted to fully unlock the potential of this promising scaffold.
References
-
Molport. tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate. [Link]
- Aaron Chemicals LLC.Safety Data Sheet - tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- Thermo Fisher Scientific.Safety Data Sheet - 1-Boc-3-hydroxypiperidine. (2025).
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.Indian Journal of Heterocyclic Chemistry, 28(4), (2018).
- Aaron Chemicals.Safety Data Sheet - tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- Fisher Scientific.Safety Data Sheet - 1-Boc-3-hydroxypiperidine. (2025).
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.Beilstein Journal of Organic Chemistry, 9, 187. (2013).
Sources
- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
